![molecular formula C21H19BrO6 B2637370 Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate CAS No. 848728-28-9](/img/structure/B2637370.png)

Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

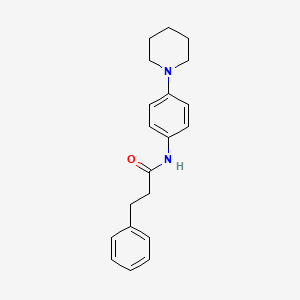

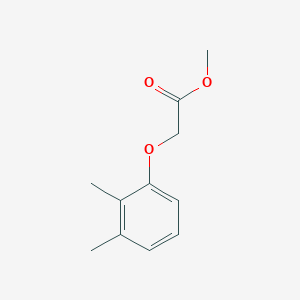

“Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” is a chemical compound . The empirical formula is C13H17BrO3 and the molecular weight is 301.18 .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” is complex, with a bromophenoxy group attached to a chromen-7-yl group, which is further attached to an oxyacetate group .Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate” are not available, tert-butyl bromoacetate, a related compound, has been used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Wissenschaftliche Forschungsanwendungen

Enhanced Brightness Emission-Tuned Nanoparticles

Researchers have developed heterodifunctional polyfluorenes that yield nanoparticles exhibiting bright fluorescence emission, which can be tuned to longer wavelengths through energy transfer. This advancement in polymer science demonstrates the potential for creating highly fluorescent materials for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Silver-Catalyzed π-Cyclizations

A study on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates activated by Ag(I) salts showed selective formation of hydroxypyrone or pulvinone structures. This chemical process highlights the role of silver catalysis in synthesizing complex organic compounds with precise control over the product formation, offering pathways for the creation of novel molecules with potential applications in material science and pharmaceuticals (Hermann & Brückner, 2018).

Dirhodium-Catalyzed Phenol and Aniline Oxidations

Dirhodium caprolactamate has been identified as an efficient catalyst for the oxidation of phenols and anilines, highlighting a method for the selective oxidation of these compounds. This research underscores the importance of catalysis in organic synthesis, particularly for the modification of aromatic compounds, which are fundamental in the development of new drugs and materials (Ratnikov et al., 2011).

Synthesis of Antioxidant Molecules

The synthesis and antioxidant activity evaluation of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were explored, providing insights into the design and development of novel antioxidants. These compounds exhibit significant free-radical scavenging ability, suggesting their potential application in mitigating oxidative stress-related damages in biological systems (Shakir, Ariffin, & Abdulla, 2014).

Engineered Monooxygenase for Synthesis

Using recombinant Escherichia coli, researchers synthesized 3-tert-butylcatechol through biocatalysis, demonstrating the potential of engineered enzymes in producing high-value chemical compounds. This approach could revolutionize the production of fine chemicals and pharmaceuticals by offering a sustainable and efficient alternative to traditional chemical synthesis methods (Meyer et al., 2003).

Eigenschaften

IUPAC Name |

tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO6/c1-21(2,3)28-19(23)12-25-13-8-9-14-17(10-13)26-11-18(20(14)24)27-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWNZKPVTYNEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2637295.png)

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate](/img/structure/B2637306.png)

![7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2637307.png)